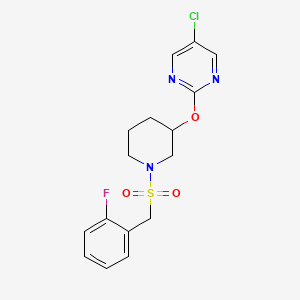

5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s not well developed but has been reported . This method involves a radical approach and can be paired with a Matteson–CH2–homologation .Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound could play a role in facilitating these studies .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The process is mild, functional group tolerant, and uses readily prepared and environmentally benign organoboron reagents .

Synthesis of Indolizidine Derivatives

The compound might be used in the synthesis of indolizidine derivatives . Indolizidines are a class of alkaloids that have a wide range of biological activities. They are found in many natural sources and have potential applications in medicinal chemistry .

Development of New Boron Reagents

The compound could be used in the development of new boron reagents . Boron reagents are crucial for many organic reactions, including Suzuki–Miyaura coupling .

Study of Transmetalation Mechanisms

This compound could be used to study the mechanisms of transmetalation . Transmetalation is a key step in many metal-catalyzed cross-coupling reactions, including Suzuki–Miyaura coupling .

properties

IUPAC Name |

5-chloro-2-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c17-13-8-19-16(20-9-13)24-14-5-3-7-21(10-14)25(22,23)11-12-4-1-2-6-15(12)18/h1-2,4,6,8-9,14H,3,5,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXKQEXQXHQYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)

![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)

![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)

acetic acid](/img/structure/B2716291.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)